molecular formula C8H14N4O B2931865 N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1796853-39-8

N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2931865
CAS RN: 1796853-39-8
M. Wt: 182.227
InChI Key: DOGGZEFDQDZRIQ-UHFFFAOYSA-N
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Description

“N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine (such as butan-2-ylamine) with a carboxylic acid derivative (such as a carboxylic acid chloride or anhydride) to form an amide . The triazole ring can be formed using a variety of methods, including the Huisgen cycloaddition or the azide-alkyne Huisgen cycloaddition .


Molecular Structure Analysis

The molecular structure of “N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” would consist of a triazole ring attached to a butan-2-yl group and a methyl group through a carboxamide linkage . The exact structure would depend on the positions of these groups on the triazole ring .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-arylation reactions . The butan-2-yl group can also participate in reactions typical of alkyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar carboxamide group and the aromatic triazole ring in “N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” would likely make it more polar and potentially increase its boiling point compared to compounds without these groups .

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • The crystal structure of amicarbazone (a triazole derivative) reveals a nearly coplanar arrangement of the triazole ring and carboxamide group due to intramolecular N—H⋯O hydrogen bonding. This structure suggests potential applications in designing molecules with specific interaction capabilities, including hydrogen bonding patterns that are critical in drug design and material science (Kaur et al., 2013).

Energetic Materials

  • 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives, related to triazole compounds, have been synthesized and characterized for their use as insensitive energetic materials. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, indicating their potential for safe energetic material applications (Yu et al., 2017).

Novel Bi-triazole Precursors

  • The synthesis of N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide , a bi-triazole precursor, suggests applications in synthesizing novel triazole compounds. The high yield and straightforward synthesis indicate its utility in creating complex molecules for various research and development purposes (Hajib et al., 2022).

Synthesis of 8-Azapurines

  • The synthesis of 8-azapurines through 2-methyl-1,2,3-triazoles showcases the versatility of triazole derivatives in nucleotide analog synthesis. These compounds could have applications in medicinal chemistry and drug development, given their structural resemblance to biological molecules (Albert, 1968).

Nitrogen-rich Energetic Compounds

  • The study on 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex reveals their high thermal stability and insensitivity to physical triggers, making them suitable for energetic material applications. The detailed characterization, including detonation performance, further underscores their potential in this field (Qin et al., 2016).

Future Directions

The future directions for research on “N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” would likely depend on its intended use. For example, if it’s being studied as a potential pharmaceutical, future research could involve testing its efficacy and safety in biological models .

properties

IUPAC Name

N-butan-2-yl-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-4-6(2)9-8(13)7-5-12(3)11-10-7/h5-6H,4H2,1-3H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGGZEFDQDZRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CN(N=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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